4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
Overview
Description
4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a thieno[3,2-d]pyrimidine core with a morpholine ring, a piperazine moiety, and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the piperazine and morpholine rings. Key steps include:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Chlorination: Introduction of the chlorine atom at the 2-position of the thieno[3,2-d]pyrimidine ring.
Attachment of Piperazine Moiety: This involves the reaction of the chlorinated intermediate with 4-(cyclopropylmethyl)piperazine.
Morpholine Ring Introduction: The final step involves the coupling of the intermediate with morpholine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The piperazine and morpholine rings can engage in coupling reactions with other organic moieties.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions.
Chemical Biology: It serves as a tool for understanding the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-6-(methylthio)thieno[3,2-d]pyrimidin-4-yl)morpholine
- 4-(2-Chloro-6-(ethylamino)thieno[3,2-d]pyrimidin-4-yl)morpholine
Uniqueness
Compared to similar compounds, 4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine stands out due to the presence of the cyclopropylmethyl group and the piperazine moiety, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
4-[2-chloro-6-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN5OS/c20-19-21-16-11-15(13-24-5-3-23(4-6-24)12-14-1-2-14)27-17(16)18(22-19)25-7-9-26-10-8-25/h11,14H,1-10,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPYYFFQXGWGIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)CC3=CC4=C(S3)C(=NC(=N4)Cl)N5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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